

# Axl-IN-18 vs. Gilteritinib: A Comparative Guide for Axl Inhibition

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## Compound of Interest

Compound Name: Axl-IN-18  
Cat. No.: B12367018

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This guide provides an objective comparison of **Axl-IN-18** and Gilteritinib, focusing on their performance as inhibitors of the Axl receptor tyrosine kinase. Axl is a critical mediator of cell survival, proliferation, and therapy resistance, making it a compelling target in oncology research.<sup>[1][2][3][4][5]</sup> This document synthesizes available preclinical data to facilitate informed decisions in experimental design and drug development.

## Overview and Mechanism of Action

Gilteritinib (ASP2215) is an ATP-competitive, dual tyrosine kinase inhibitor that potently targets both FMS-like tyrosine kinase 3 (FLT3) and Axl.<sup>[6][7][8]</sup> It is classified as a Type I inhibitor and has demonstrated efficacy in preclinical models of FLT3-mutated Acute Myeloid Leukemia (AML).<sup>[6]</sup> Its dual activity is significant as Axl overexpression is implicated in resistance to FLT3 inhibitors.<sup>[9]</sup>

**Axl-IN-18** is a pyrimidine-based compound developed as a small molecule inhibitor of Axl kinase. While detailed public data on **Axl-IN-18** is less extensive than for the clinically approved Gilteritinib, compounds from similar pyrimidine series have been shown to potently inhibit Axl in biochemical assays.<sup>[10]</sup> The primary focus of such compounds is often on achieving high selectivity for Axl to minimize off-target effects.

## Kinase Inhibition Profile & Selectivity

The efficacy and potential side effects of a kinase inhibitor are largely determined by its selectivity profile. Gilteritinib has been extensively profiled against a broad panel of kinases, showing high potency against FLT3 and Axl.

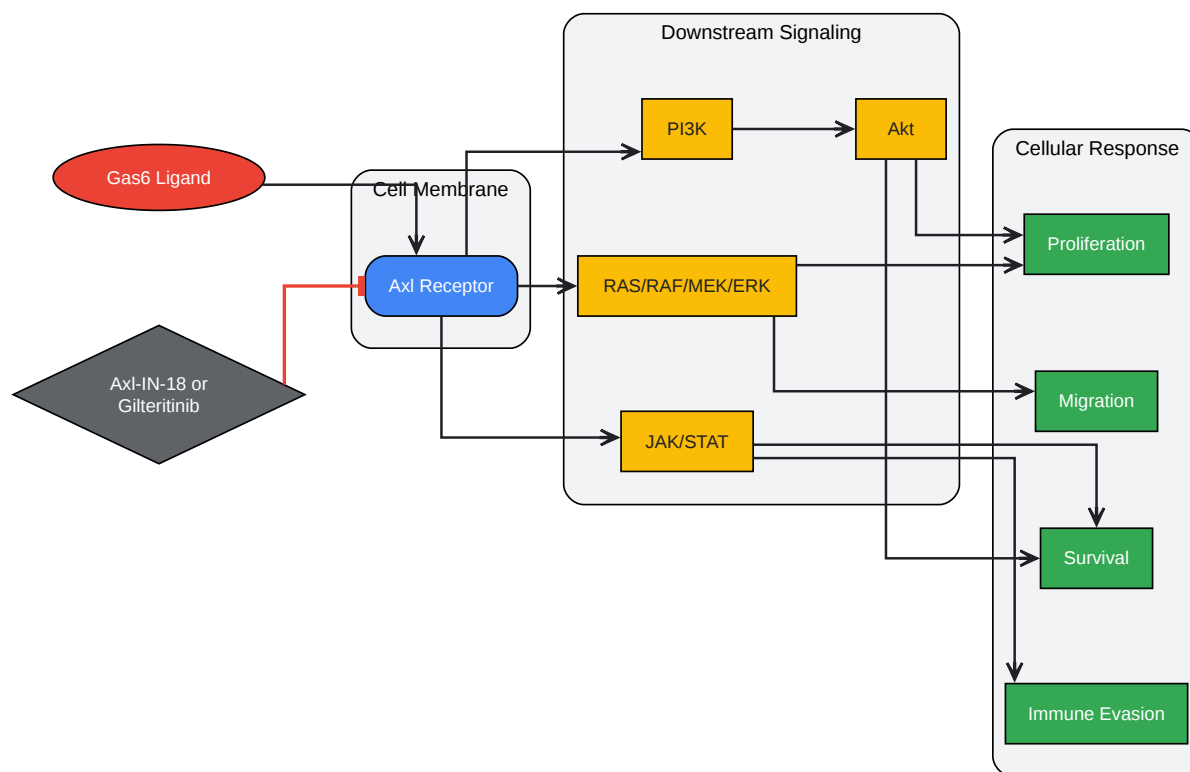
Kinase Target	Gilteritinib IC50 (nM)	Axl-IN-18 IC50 (nM)
Axl	0.73[6][7] - 41[11][12]	Data Not Publicly Available
FLT3	0.29[6][7]	Data Not Publicly Available
c-KIT	102[11] - 230[6][7]	Data Not Publicly Available
LTK	0.35[7]	Data Not Publicly Available
ALK	1.2[7]	Data Not Publicly Available

Note: IC50 values for Gilteritinib can vary between studies and assay conditions.

Gilteritinib's potent inhibition of both FLT3 and Axl makes it a dual inhibitor, whereas inhibitors like **Axl-IN-18** are generally designed for higher selectivity towards Axl to serve as more specific research tools or therapeutic agents where only Axl inhibition is desired.

## Axl Signaling Pathway

Activation of Axl by its ligand, Gas6 (Growth arrest-specific 6), triggers homodimerization and autophosphorylation of the receptor.[13][14] This initiates several downstream signaling cascades critical for cell function and tumorigenesis, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways.[3][15][16][17] These pathways collectively promote cell survival, proliferation, migration, and immune evasion.[17][18]



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